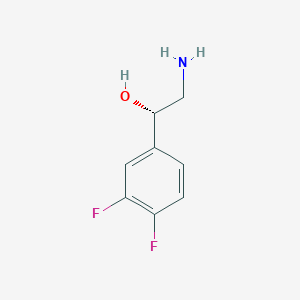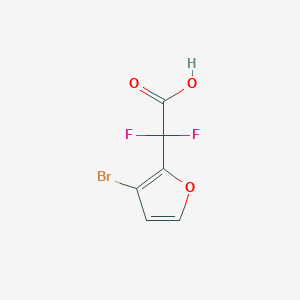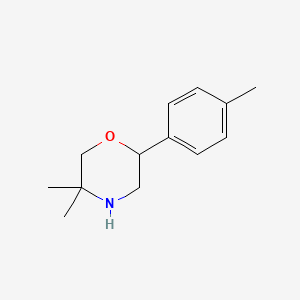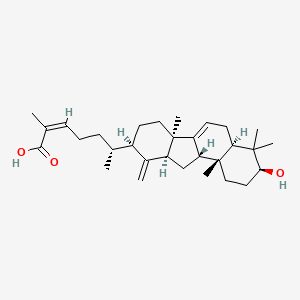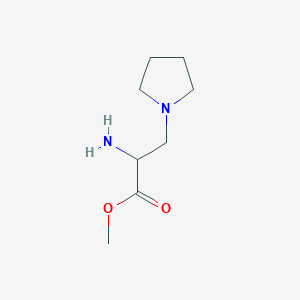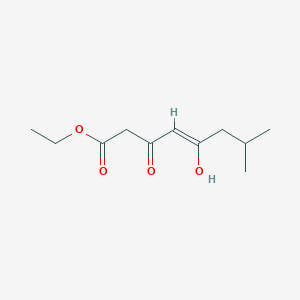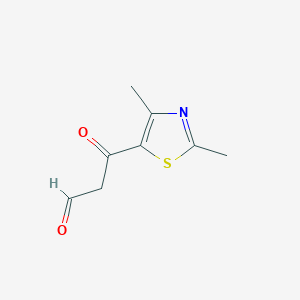
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
The synthesis of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal typically involves multi-step reactions. One common method includes the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate under various conditions, such as using solvents like methanol and ethanol. The synthesis of related thiazole compounds often involves the use of different solvents and reagents, and the molecular structure is characterized using techniques like X-ray diffraction analysis.
Analyse Des Réactions Chimiques
Thiazole compounds, including 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal, participate in various chemical reactions. They can undergo photochemical reactions in the presence of sensitizers like methylene blue, leading to products such as dimethyl oxalate and several benzimidazole derivatives. Thiazole derivatives also react with copper (II) nitrate to form dimeric complexes. These reactions indicate the compound’s potential reactivity under similar conditions.
Applications De Recherche Scientifique
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal has a wide range of scientific research applications. Thiazole derivatives are known for their antioxidant, antimicrobial, and anti-inflammatory properties. They are used in the development of drugs for various diseases, including cancer, due to their cytotoxic activity . Additionally, thiazole compounds are utilized in the synthesis of biocides, fungicides, dyes, and chemical reaction accelerators .
Mécanisme D'action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiazole derivatives, including this compound, exhibit their effects by interacting with enzymes, proteins, and other biomolecules. For example, they have been shown to inhibit certain enzymes, leading to their antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal can be compared with other similar thiazole compounds. Thiazole itself is a five-membered heterocyclic compound containing sulfur and nitrogen . Similar compounds include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) . The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits.
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)12-6(2)9-5/h4H,3H2,1-2H3 |
Clé InChI |
QWVUEESDXFGTML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
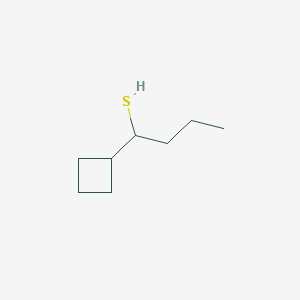
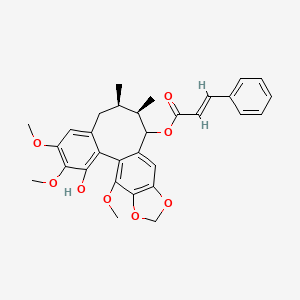
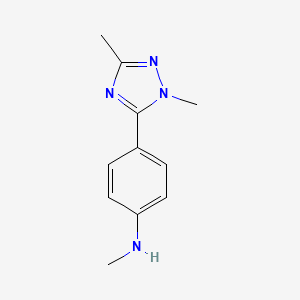
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
